N-(3,4-dimethylphenyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of a trifluoroacetamide group attached to a 3,4-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3,4-dimethylaniline with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
3,4-dimethylaniline+trifluoroacetic anhydride→this compound
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures to increase the reaction rate, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids.
Reduction: The trifluoroacetamide group can be reduced to form the corresponding amine.
Substitution: The trifluoroacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the trifluoroacetamide group.
Major Products
Oxidation: 3,4-dimethylbenzoic acid
Reduction: 3,4-dimethylaniline
Substitution: Various substituted amides or esters depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3,4-dimethylphenyl)-2,2,2-trifluoroacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-acetamide
- N-(3,4-dimethylphenyl)-2,2,2-trifluoropropionamide
- N-(3,4-dimethylphenyl)-2,2,2-trifluorobutyramide
Uniqueness
N-(3,4-dimethylphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its non-fluorinated analogs. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
5112-04-9 |
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Molecular Formula |
C10H10F3NO |
Molecular Weight |
217.19 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H10F3NO/c1-6-3-4-8(5-7(6)2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
InChI Key |
FIUPCIWUFSPNFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(F)(F)F)C |
Origin of Product |
United States |
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